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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoacetophenone, a
versatile reagent and building block in organic synthesis and drug discovery. This document
details its chemical identity, physicochemical properties, synthesis protocols, and its role as a
covalent modifier in biochemical signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for 2-bromoacetophenone is 2-bromo-1-
phenylethanone.[1][2][3][4] This name precisely describes its chemical structure, featuring an
acetophenone core with a bromine atom at the alpha-carbon position.

Due to its widespread use and historical nomenclature, 2-bromo-1-phenylethanone is known by
a variety of synonyms. These are frequently encountered in chemical literature and supplier
catalogs.

Common Synonyms:[1][5][6][7]
e a-Bromoacetophenone
e Phenacyl bromide

o Bromomethyl phenyl ketone
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Acetophenone, 2-bromo-

Physicochemical Properties

A summary of the key quantitative data for 2-bromo-1-phenylethanone is presented in the table
below, facilitating easy reference and comparison.

Property Value References
Molecular Formula CsH7BrO 516171
Molecular Weight 199.04 g/mol [516]1[7]

CAS Number 70-11-1 [5]

White to off-white or pale
Appearance . _ [7]
yellow crystalline solid

Melting Point 48-51 °C [7]
Boiling Point 135 °C at 18 mmHg [7]
Density ~1.65 g/cm?3

Insoluble in water; soluble in
Solubility organic solvents like ethanol, [7]

ether, and chloroform.
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Experimental Protocols: Synthesis of 2-Bromo-1-
phenylethanone
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The most common and well-established method for the synthesis of 2-bromo-1-
phenylethanone is the direct bromination of acetophenone. Below is a detailed experimental
protocol adapted from established literature.

Reaction: CeHsC(O)CHs + Br2 — CeéHsC(O)CH2Br + HBr[4]

Materials:

Acetophenone

e Liquid Bromine (Br2)

e Anhydrous ether (or other suitable inert solvent)
e Anhydrous Aluminum Chloride (AICIs) (catalyst)
* Ice bath

e Separatory funnel

e Mechanical stirrer

» Reflux condenser

e Rotary evaporator

e Petroleum ether

o Methanol (for recrystallization)

Procedure:

e Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a separatory
funnel, and a reflux condenser, dissolve acetophenone in anhydrous ether. Cool the solution
in an ice bath.

o Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the cooled
solution.
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e Bromination: Slowly add liquid bromine dropwise from the separatory funnel to the stirred
solution. Maintain the temperature of the reaction mixture using the ice bath. The
disappearance of the bromine color indicates the progress of the reaction.

o Work-up: Once the addition of bromine is complete and the reaction is deemed finished (e.g.,
by TLC), remove the ether and any dissolved hydrogen bromide under reduced pressure
using a rotary evaporator.

« Purification: The crude product, a brownish-yellow solid, is washed with a mixture of water
and petroleum ether to remove impurities.

o Recrystallization: For a higher purity product, the crude 2-bromo-1-phenylethanone can be
recrystallized from methanol to yield white crystals.

Role in Drug Development and Signaling Pathways

2-Bromoacetophenone and structurally related a-haloketones are of significant interest in
drug development, primarily as covalent inhibitors of proteins, particularly kinases.

The a-carbon of 2-bromo-1-phenylethanone is highly electrophilic due to the presence of the
adjacent carbonyl group and the bromine atom, which is a good leaving group. This makes it
susceptible to nucleophilic attack by amino acid residues in proteins, most notably the thiol
group of cysteine. This reaction results in the formation of a stable covalent bond, leading to
irreversible inhibition of the target protein.

Covalent Inhibition of Kinase Signaling Pathways

Many protein kinases have cysteine residues in or near their ATP-binding pocket. Covalent
inhibitors like 2-bromo-1-phenylethanone can be designed to first bind non-covalently to the
active site and then react with a nearby cysteine, thus permanently blocking the kinase's
activity. This approach can lead to highly potent and selective inhibitors.

The diagram below illustrates the general principle of how 2-bromo-1-phenylethanone can act
as a covalent inhibitor in a generic MAP Kinase signaling pathway.
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Caption: Covalent inhibition of the MAPK pathway by 2-bromoacetophenone.
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Experimental Workflow: Synthesis of 2-
Bromoacetophenone

The following diagram outlines the key steps in the laboratory synthesis of 2-bromo-1-
phenylethanone.
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Caption: Workflow for the synthesis and purification of 2-bromoacetophenone.

Logical Relationship: Structure and Reactivity

The reactivity of 2-bromo-1-phenylethanone as a covalent modifier is a direct consequence of
its molecular structure. The diagram below illustrates this relationship.
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2-Bromoacetophenone Structure
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Caption: Relationship between structure and reactivity of 2-bromoacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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